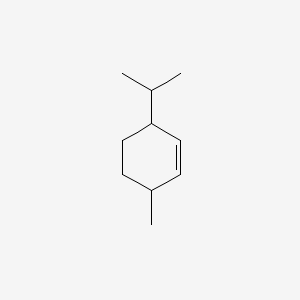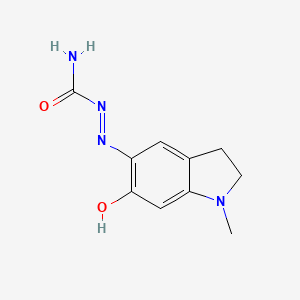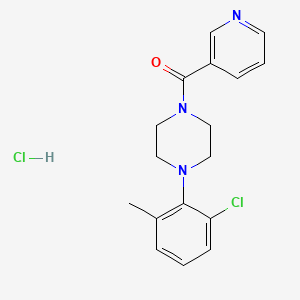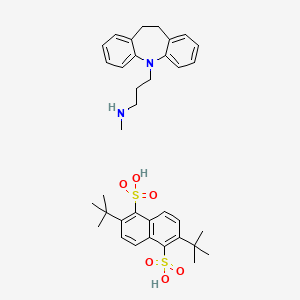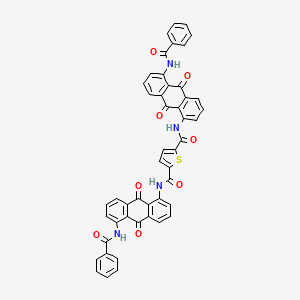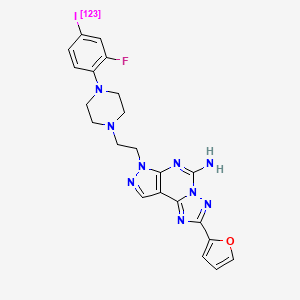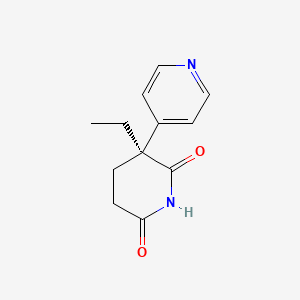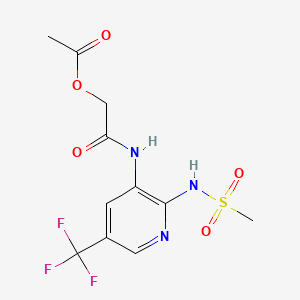
Acetamide, 2-(acetyloxy)-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(acetyloxy)-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound characterized by its unique molecular structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of trifluoromethylation reagents and acylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may utilize catalytic processes to enhance yield and efficiency. The use of advanced catalysts and optimized reaction conditions can facilitate large-scale synthesis, making the compound accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(acetyloxy)-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
Acetamide, 2-(acetyloxy)-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of trifluoromethylated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism by which Acetamide, 2-(acetyloxy)-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyridines: Compounds with similar trifluoromethyl groups and pyridine rings.
Sulfonyl Amides: Compounds containing sulfonyl and amide functional groups.
Uniqueness
Acetamide, 2-(acetyloxy)-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
141284-03-9 |
|---|---|
Molecular Formula |
C11H12F3N3O5S |
Molecular Weight |
355.29 g/mol |
IUPAC Name |
[2-[[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H12F3N3O5S/c1-6(18)22-5-9(19)16-8-3-7(11(12,13)14)4-15-10(8)17-23(2,20)21/h3-4H,5H2,1-2H3,(H,15,17)(H,16,19) |
InChI Key |
XHDMZSBHOUTYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


